tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate
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Overview
Description
tert-Butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a hydroxycyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-hydroxycyclohexylmethyl chloride under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of anhydrous solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidine ring.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of a dehydroxylated product. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its piperidine ring and hydroxycyclohexylmethyl group can interact with proteins and enzymes, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity. The hydroxycyclohexylmethyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate is unique due to its combination of a piperidine ring and a hydroxycyclohexylmethyl groupIts ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H32N2O3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H32N2O3/c1-16(2,3)22-15(20)18-14-7-11-19(12-8-14)13-17(21)9-5-4-6-10-17/h14,21H,4-13H2,1-3H3,(H,18,20) |
InChI Key |
KQOYPKMWVJELTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2(CCCCC2)O |
Origin of Product |
United States |
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